molecular formula C6H3F3O B133511 2,3,4-Trifluorophenol CAS No. 2822-41-5

2,3,4-Trifluorophenol

Cat. No.: B133511
CAS No.: 2822-41-5
M. Wt: 148.08 g/mol
InChI Key: IJGSULQFKYOYEU-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenol is an organic compound with the molecular formula C₆H₃F₃O. It is a derivative of phenol where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .

Mechanism of Action

Target of Action

2,3,4-Trifluorophenol is a fluorinated phenol compound

Mode of Action

It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.

Biochemical Pathways

For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .

Biochemical Analysis

Biochemical Properties

2,3,4-Trifluorophenol plays a significant role in biochemical reactions, particularly in the context of biodegradation and oxidative biodehalogenation. Studies using 19F nuclear magnetic resonance (NMR) spectra have shown that this compound undergoes biodegradation and oxidative biodehalogenation, indicating its interaction with enzymes and other biomolecules involved in these processes . The compound interacts with enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially altering membrane properties. The compound’s interaction with lipid membranes can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into lipid membranes has been shown to decrease the pKa values of certain probes, indicating changes in the local environment and potential impacts on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular responses. For example, the biodegradation of this compound involves its interaction with enzymes that catalyze the removal of halogen atoms, resulting in the compound’s breakdown .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that this compound undergoes biodegradation, leading to its transformation into less harmful substances over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. Studies on the dosage effects of this compound in animal models have shown that the compound’s toxicity increases with higher doses, potentially leading to harmful effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s biodegradation and oxidative biodehalogenation involve enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to interact with specific transporters, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within cells and tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to specific compartments or organelles within the cell. These interactions can affect the compound’s activity and function, potentially influencing cellular processes and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorophenol can be synthesized through various methods. One common approach involves the fluorination of phenol derivatives. For instance, tetrafluorobenzene can be hydrolyzed in the presence of sulfuric acid and copper sulfate at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled fluorination of phenol or its derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroquinones, while substitution reactions can produce a variety of fluorinated phenol derivatives .

Scientific Research Applications

2,3,4-Trifluorophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluorophenol
  • 2,3,6-Trifluorophenol
  • 2,5-Difluorophenol
  • Pentafluorophenol

Comparison: 2,3,4-Trifluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to 2,4-difluorophenol, the additional fluorine atom in the 3-position increases its electron-withdrawing effects, making it more reactive in certain substitution reactions. Similarly, it differs from pentafluorophenol in having fewer fluorine atoms, which affects its solubility and interaction with other molecules .

Properties

IUPAC Name

2,3,4-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSULQFKYOYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182469
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-41-5
Record name Phenol, 2,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?

A1: Research demonstrates the impressive regioflexibility of this compound in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.

Q2: What spectroscopic techniques provide insight into the electronic structure of this compound?

A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of this compound's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []

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